

A Comparative Analysis of the Metabolic Effects of Estetrol Versus Synthetic Estrogens

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of **Estetrol** (E4), a native estrogen with selective tissue activity, and conventional synthetic estrogens, such as ethinylestradiol (EE) and estradiol valerate (E2V). The information presented is collated from preclinical and clinical studies to support research and development in hormonal therapies.

Estetrol, a natural estrogen produced by the human fetal liver, is emerging as a potential alternative in combined oral contraceptives (COCs) and menopausal hormone therapy.[1][2] Its unique pharmacological profile suggests a more favorable metabolic and hemostatic impact compared to the widely used synthetic estrogen, ethinylestradiol.[1][2][3][4]

Comparative Data on Metabolic Parameters

The following tables summarize the quantitative data from various studies comparing the effects of **Estetrol** and synthetic estrogens on key metabolic parameters.

Table 1: Effects on Lipid Profile



Parameter	Estetrol (E4) Formulations	Ethinylestradiol (EE) Formulations	Key Findings
Total Cholesterol	Decrease	Decrease	E4 treatment in postmenopausal women led to a decrease in total cholesterol.[5]
LDL Cholesterol	Decrease	Decrease	E4 treatment resulted in a decrease in LDL cholesterol.[5] In a study with postmenopausal women, E4 was shown to lower LDL.[6]
HDL Cholesterol	Increase	Increase	An increase in HDL cholesterol was observed in participants taking E4. [5] Studies in postmenopausal women have shown an increase in HDL with E4 treatment.[6]
Triglycerides	Minimal to slight increase	Significant increase	E4/DRSP combination had a minimal impact on triglycerides (+24.0%), which was less than EE/LNG (+28.0%) and significantly lower than EE/DRSP (+65.5%).[1][7] Another study showed triglyceride levels decreased in E4/LNG



groups but increased in E4/DRSP and EE/DRSP groups.[8]

Table 2: Effects on Carbohydrate Metabolism

Parameter	Estetrol (E4) Formulations	Ethinylestradiol (EE) Formulations	Key Findings
Fasting Plasma Glucose	Decrease	No significant change	A phase 3 clinical trial showed a decrease in fasting plasma glucose in postmenopausal women treated with E4.[5]
Hemoglobin A1c (HbA1c)	Decrease	No significant change	E4 treatment led to a decrease in HbA1c levels in postmenopausal women.[5]
Insulin Resistance (HOMA-IR)	No significant change	No significant change	While a decrease in insulin levels and HOMA-IR was observed with E4, it did not reach statistical significance.
Glucose Tolerance	No effect	No significant difference from E4/DRSP	A study comparing E4/DRSP and EE/DRSP in women with PCOS found no significant differences in the mean changes in a 2-hour oral glucose tolerance test. [9]



Table 3: Effects on Hemostatic and Liver Parameters



Parameter	Estetrol (E4) Formulations	Ethinylestradiol (EE) Formulations	Key Findings
Sex Hormone-Binding Globulin (SHBG)	Minimal increase	Significant increase	E4/DRSP showed a much lower increase in SHBG (+55.0%) compared to EE/LNG (+74.0%) and EE/DRSP (+251.0%). [7] E4-containing combinations have a limited effect on liver function, with minimal impact on carrier proteins like SHBG compared to EE combinations.[8][10]
Angiotensinogen	Less pronounced increase	Significant increase	The increase in angiotensinogen was less pronounced with E4/DRSP (+75.0%) compared to EE/LNG (+170.0%) and EE/DRSP (+206.5%).
Coagulation Factors	Minimal changes	More pronounced changes	Changes in hemostasis parameters with E4/DRSP were smaller or similar to those with EE/LNG, and less pronounced than with EE/DRSP.[1] [11] E4 has a limited impact on hemostasis parameters in



			postmenopausal women.[12][13]
Thrombin Generation	Lower impact	Higher impact	The impact of E4/DRSP on thrombin generation was less than that of EE- containing COCs.[1]

Experimental Protocols

Below are the methodologies of key studies that have provided the comparative data.

Study 1: Endocrine and Metabolic Effects of an Oral Contraceptive Containing Estetrol and Drospirenone

- Study Design: A randomized, open-label, controlled, 3-arm parallel study.[7]
- Participants: Healthy women were randomized into three groups.[7]
- Interventions:
 - Group 1: E4 15 mg / DRSP 3 mg (n=38)
 - Group 2: EE 30 μg / LNG 150 μg (n=29)
 - Group 3: EE 20 μg / DRSP 3 mg (n=31)
 - Treatment was administered for six consecutive 28-day cycles.
- Outcome Measures: Median percentage change from baseline to cycle 3 and cycle 6 were evaluated for endocrine parameters, liver proteins, lipid profile, and carbohydrate metabolism.[7]

Study 2: Unique Effects on Hepatic Function, Lipid Metabolism, Bone and Growth Endocrine Parameters of Estetrol in Combined Oral Contraceptives



- Study Design: A dose-finding, single-center, controlled study.[10]
- Participants: Healthy women aged 18 to 35 years with a documented pretreatment ovulatory cycle.[10]
- Interventions: Participants received one of the following for three consecutive cycles in a 24/4-day regimen:
 - 5 mg or 10 mg E4 / 3 mg DRSP
 - 5 mg, 10 mg, or 20 mg E4 / 150 μg LNG
 - 20 μg EE / 3 mg DRSP (as a comparator)[10]
- Outcome Measures: Changes from baseline to the end of treatment in liver parameters, lipid metabolism, bone markers, and growth endocrinology were evaluated.[10]

Study 3: Phase 3 Clinical Trial of Estetrol for Vasomotor Symptoms in Postmenopausal Women

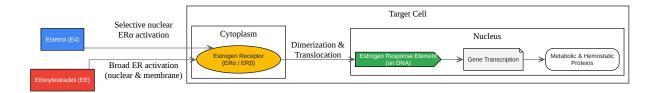
- Study Design: A randomized, controlled phase 3 trial.
- Participants: 640 postmenopausal women aged 40-65 from 151 sites in 14 countries.
- Interventions:
 - Group 1: 15 mg of estetrol daily (n=213)
 - Group 2: 20 mg of estetrol daily (n=213)
 - Group 3: Placebo daily (n=214)
 - Treatment duration was 3 months. Women without a hysterectomy also received 200 mg
 of progesterone daily for two weeks after completing the estetrol treatment.
- Outcome Measures: Blood samples were taken at baseline and week 12 to assess total cholesterol, LDL, HDL, the total cholesterol/HDL ratio, triglycerides, lipoprotein A, fasting plasma glucose, insulin, and A1c.





Signaling Pathways and Experimental Workflows Estrogen Receptor Signaling Pathway

Estrogens exert their effects primarily through two estrogen receptors, ER α and ER β . The differential metabolic effects of **Estetrol** and synthetic estrogens can be partly attributed to their distinct interactions with these receptors and subsequent downstream signaling. E4 is a native estrogen that shows selective tissue activity, primarily stimulating nuclear ER α without activating membrane ER α , which contributes to its unique pharmacological profile.[2]



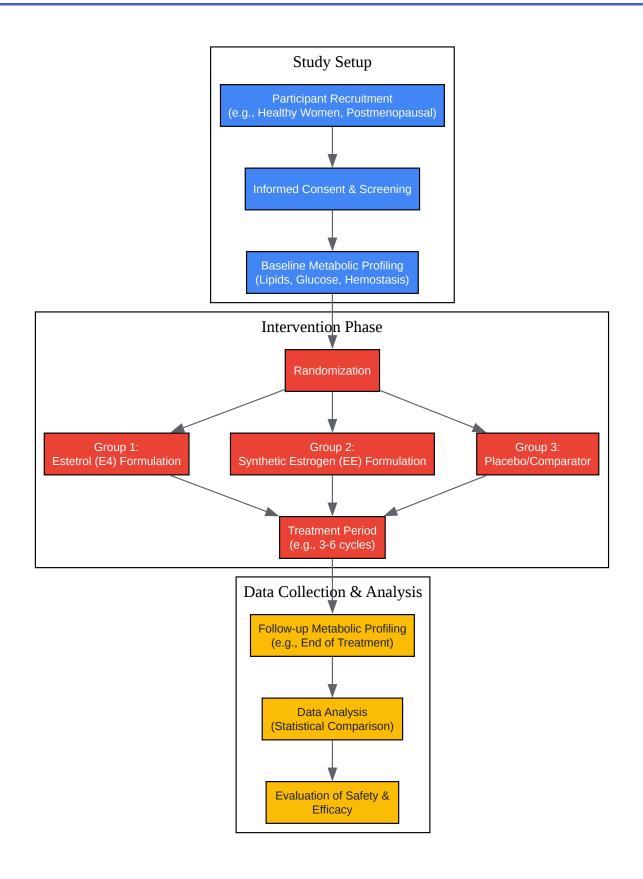
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Estrogen receptor signaling pathway.

Experimental Workflow for Comparative Metabolic Studies

The following diagram illustrates a typical workflow for a clinical trial designed to compare the metabolic effects of different estrogen formulations.





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Clinical trial workflow for metabolic comparison.



In summary, the available evidence suggests that **Estetrol** has a more favorable metabolic profile compared to synthetic estrogens, particularly ethinylestradiol. Its limited impact on liver protein synthesis, coagulation, and triglyceride levels indicates a potential for a better safety profile in clinical applications.[1][2][10] Further long-term studies are needed to fully establish the clinical implications of these metabolic differences.

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